3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration of the pyrazole ring: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Coupling reactions: The final step involves coupling the nitrated pyrazole and the oxadiazole rings with the thiophene moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted heterocycles with various functional groups.
Scientific Research Applications
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with receptors: Modulating the activity of specific receptors on cell surfaces.
Disrupting cellular processes: Interfering with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
- 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N6O4S |
---|---|
Molecular Weight |
334.31 g/mol |
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N6O4S/c19-11(13-5-9-2-1-3-23-9)12-15-10(16-22-12)7-17-6-8(4-14-17)18(20)21/h1-4,6H,5,7H2,(H,13,19) |
InChI Key |
OBEXRVZGOMFHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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